2-(Dimethylamino)ethyl cinnoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(Dimethylamino)ethyl cinnoline-4-carboxylate typically involves the reaction of cinnoline-4-carboxylic acid with 2-(dimethylamino)ethyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-(Dimethylamino)ethyl cinnoline-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl cinnoline-4-carboxylate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl cinnoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)ethyl cinnoline-4-carboxylate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl quinoline-4-carboxylate: This compound has a quinoline ring instead of a cinnoline ring, leading to different chemical and biological properties.
2-(Dimethylamino)ethyl isoquinoline-4-carboxylate: The isoquinoline ring structure also imparts unique characteristics compared to the cinnoline derivative.
2-(Dimethylamino)ethyl pyridine-4-carboxylate: This compound contains a pyridine ring, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
100374-02-5 |
---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl cinnoline-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)7-8-18-13(17)11-9-14-15-12-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
LMBCZOJFWUKJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C1=CN=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.